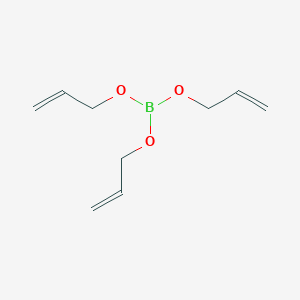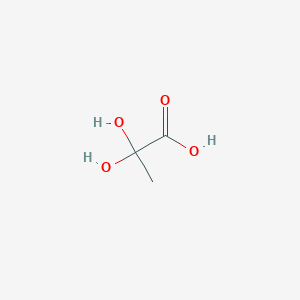
Propanoic acid, 2,2-dihydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2,2-dihydroxy- is a chemical compound with the molecular formula C3H6O3. It is also known as lactic acid or 2-hydroxypropanoic acid. This compound is a colorless, odorless, and hygroscopic liquid that is soluble in water and ethanol. It is widely used in the food, pharmaceutical, and chemical industries.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2,2-dihydroxy- has numerous scientific research applications. It is used as a starting material for the synthesis of various chemicals such as propionic anhydride, methyl lactate, and ethyl lactate. It is also used as a pH regulator and preservative in the food industry. In the pharmaceutical industry, it is used as a chiral building block for the synthesis of drugs such as lactic acid bacteria and statins. Additionally, it is used as a biodegradable polymer in the medical industry.
Wirkmechanismus
Propanoic acid, 2,2-dihydroxy- acts as an acid in the body, and its mechanism of action is similar to other organic acids. It is metabolized in the liver and muscles to produce energy. It is also involved in the regulation of pH in the body. It can enhance the absorption of minerals such as calcium, magnesium, and zinc in the gut. Additionally, it can inhibit the growth of harmful bacteria in the gut and promote the growth of beneficial bacteria.
Biochemische Und Physiologische Effekte
Propanoic acid, 2,2-dihydroxy- has various biochemical and physiological effects on the body. It can improve glucose metabolism and insulin sensitivity, which can be beneficial for people with diabetes. It can also reduce inflammation and oxidative stress in the body. Furthermore, it can improve gut health by promoting the growth of beneficial bacteria and inhibiting the growth of harmful bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
Propanoic acid, 2,2-dihydroxy- has several advantages and limitations for lab experiments. It is a readily available and inexpensive compound that can be easily synthesized. It can be used as a chiral building block for the synthesis of various drugs. However, it has a short half-life in the body, which can limit its use in some experiments. Additionally, it can be difficult to control the concentration of propanoic acid, 2,2-dihydroxy- in some experiments, which can affect the results.
Zukünftige Richtungen
There are several future directions for the research of propanoic acid, 2,2-dihydroxy-. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the exploration of its potential as a treatment for various diseases such as diabetes, cancer, and Alzheimer's disease. Additionally, there is a need for more research on its effects on gut health and the microbiome. Further research is also needed to explore its potential as a biodegradable polymer in the medical industry.
Conclusion:
Propanoic acid, 2,2-dihydroxy- is a versatile and important chemical compound with numerous scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs, treatments, and materials that can benefit society.
Synthesemethoden
Propanoic acid, 2,2-dihydroxy- can be synthesized by the fermentation of carbohydrates or sugars. During this process, bacteria convert glucose or other sugars into lactic acid. The lactic acid is then purified and concentrated to obtain propanoic acid, 2,2-dihydroxy-. Alternatively, it can also be synthesized by the hydrolysis of lactide, which is a cyclic dimer of lactic acid.
Eigenschaften
CAS-Nummer |
1825-45-2 |
|---|---|
Produktname |
Propanoic acid, 2,2-dihydroxy- |
Molekularformel |
C3H6O4 |
Molekulargewicht |
106.08 g/mol |
IUPAC-Name |
2,2-dihydroxypropanoic acid |
InChI |
InChI=1S/C3H6O4/c1-3(6,7)2(4)5/h6-7H,1H3,(H,4,5) |
InChI-Schlüssel |
HPQUMJNDQVOTAZ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)(O)O |
Kanonische SMILES |
CC(C(=O)O)(O)O |
Synonyme |
2,2-dihydroxypropionate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



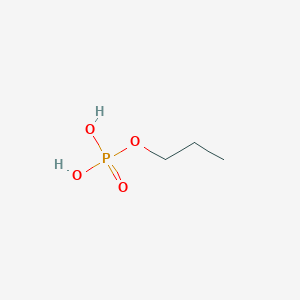
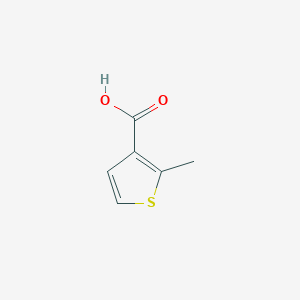
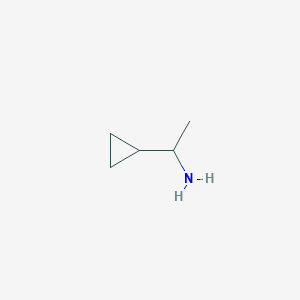
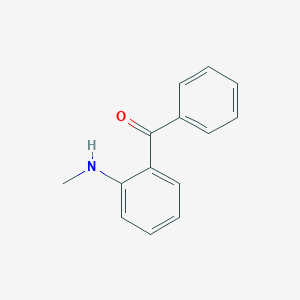
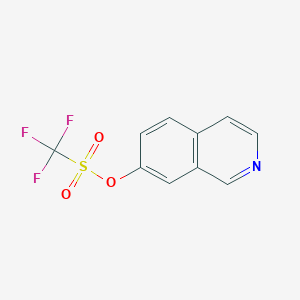



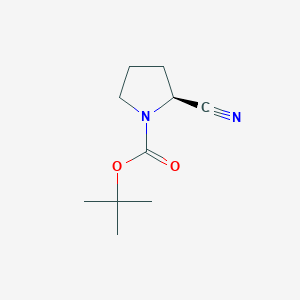
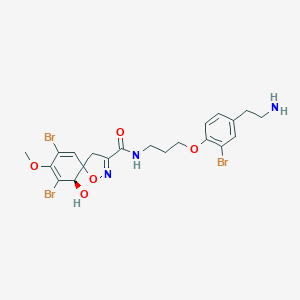

![6-(Trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B155087.png)

